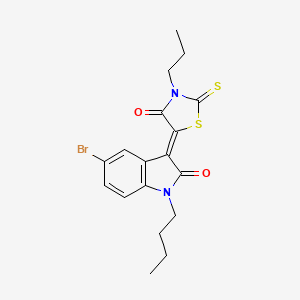
3-(2-(((3-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(((3-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C24H20ClN3O5 and a molecular weight of 465.897 g/mol . This compound is notable for its unique structure, which includes a chlorobenzoyl group, a carbohydrazonoyl group, and a methoxybenzoate group. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(((3-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorobenzoyl chloride with an appropriate amine to form the corresponding amide. This intermediate is then reacted with hydrazine to form the carbohydrazonoyl group. Finally, the phenyl 4-methoxybenzoate moiety is introduced through esterification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining anhydrous conditions and using catalysts to increase reaction efficiency, are applicable.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(((3-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-(2-(((3-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigating its potential biological activity and interactions with biomolecules.
Medicine: Exploring its potential as a pharmaceutical intermediate or active ingredient.
Industry: Limited use in specialized industrial applications due to its complex structure.
Mécanisme D'action
The mechanism of action of 3-(2-(((3-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The chlorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The carbohydrazonoyl group may form hydrogen bonds with target molecules, enhancing binding affinity. The methoxybenzoate group can influence the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-(2-(((3-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- 3-(2-(((3-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
3-(2-(((3-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable in research applications.
Propriétés
Numéro CAS |
769142-80-5 |
|---|---|
Formule moléculaire |
C24H20ClN3O5 |
Poids moléculaire |
465.9 g/mol |
Nom IUPAC |
[3-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H20ClN3O5/c1-32-20-10-8-17(9-11-20)24(31)33-21-7-2-4-16(12-21)14-27-28-22(29)15-26-23(30)18-5-3-6-19(25)13-18/h2-14H,15H2,1H3,(H,26,30)(H,28,29)/b27-14+ |
Clé InChI |
RWHYMPIWSFGUNI-MZJWZYIUSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)CNC(=O)C3=CC(=CC=C3)Cl |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)CNC(=O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(4-Chlorophenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026845.png)
![Allyl 2-[2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12026850.png)
![(5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12026851.png)
![7-(2-Fluorophenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B12026854.png)
![[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B12026861.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B12026866.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12026879.png)

![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12026895.png)
![3-(3-ethoxyphenyl)-4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12026899.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12026904.png)
![3-(4-bromophenyl)-2-[(4-methylbenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B12026911.png)
